molecular formula C5H7NO2S B2928269 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one CAS No. 116146-20-4

5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one

Cat. No. B2928269
CAS RN: 116146-20-4
M. Wt: 145.18
InChI Key: BAPYTKHEAGEYKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions and processes, and often requires specialized knowledge in organic chemistry .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Chemical Synthesis and Biological Activity

Oxazolone derivatives, including 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one, have been explored for their significant pharmacological activities. These activities span from antimicrobial and anti-inflammatory agents to anticancer, anti-HIV, and antidiabetic properties. The peculiar structure of oxazolone rings, characterized by the presence of oxygen and nitrogen atoms, facilitates effective binding with different enzymes and receptors in biological systems. This has led to extensive research into the development of oxazolone-based derivatives for therapeutic applications, underscoring their value in medicinal chemistry and drug development (Kushwaha & Kushwaha, 2021).

Antioxidant Activity

Analytical methods to determine antioxidant activity have evolved, with oxazolone compounds playing a key role in these assays. These methods, crucial in assessing the antioxidant capacity of complex samples, have benefitted from the inclusion of oxazolone derivatives due to their chemical reactivity and potential health benefits. The evaluation of these compounds, including 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one, contributes to our understanding of antioxidant mechanisms and the development of new antioxidants for food and pharmaceutical industries (Munteanu & Apetrei, 2021).

Analytical and Environmental Applications

The study of electron transport system (ETS) activity in soil, sediment, and pure cultures has leveraged compounds like 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one. ETS activity measurements provide insights into the microbial bioactivity and metabolic processes in various environmental samples. This research underscores the role of oxazolone derivatives in environmental science, particularly in understanding microbial functions and biogeochemical cycles (Trevors, 1984).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve understanding how the compound interacts with biological macromolecules, and its effects on biological systems .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying the compound’s effects on various organisms, and determining safe exposure levels .

properties

IUPAC Name

5-propan-2-yl-1,3,4-oxathiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-3(2)4-6-9-5(7)8-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPYTKHEAGEYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one

Synthesis routes and methods

Procedure details

Chlorocarbonyl sulphenyl chloride (41.9 g, 0.32 mol) is added dropwise to a stirred solution of isobutyramide (25.2 g, 0.29 mol) under dry nitrogen at room temperature. When the addition is complete, the mixture is refluxed for 8 hours, during which time hydrogen chloride gas is evolved. The solvent is removed in vacuo and the residue is distilled to give 5-isopropyl-[1,3,4]oxathiazolin-2-one (37 g, 88%) as a yellow oil, b.p. 58°-59° C./8 mmHg.
Quantity
41.9 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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